molecular formula C9H6N4O3S B186389 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one CAS No. 73768-43-1

2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one

Cat. No. B186389
CAS RN: 73768-43-1
M. Wt: 250.24 g/mol
InChI Key: MFMGOTGYGAUBDA-UHFFFAOYSA-N
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Description

2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one, also known as NPSP6, is a heterocyclic compound with potential applications in scientific research. Its unique chemical structure and properties have made it a promising candidate for various research studies. In

Mechanism Of Action

The mechanism of action of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one is not fully understood. However, it has been reported to act as a competitive inhibitor of tyrosine kinases by binding to the ATP binding site of the enzyme. This results in the inhibition of the enzyme activity, which in turn leads to the inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro. Additionally, it has been reported to induce apoptosis, which is a programmed cell death mechanism, in cancer cells. 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one is its high purity and yield obtained through the synthesis method. This makes it a reliable and consistent compound for lab experiments. However, one of the limitations of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one is its limited solubility in water, which may affect its bioavailability and efficacy in in vivo studies.

Future Directions

There are several future directions for the research and development of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one. One possible direction is the optimization of the synthesis method to improve the yield and purity of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one. Another direction is the investigation of the potential therapeutic applications of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one in various diseases other than cancer. Additionally, the elucidation of the mechanism of action of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one and its interaction with other proteins and enzymes can provide valuable insights for the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one involves the reaction of 3-nitropyridine-2-thiol with 6-chloro-2-hydroxypyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one. This synthesis method has been reported to yield high purity and yield of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one.

Scientific Research Applications

2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and differentiation. This makes 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one a potential candidate for the development of novel therapeutic agents for the treatment of various diseases such as cancer.

properties

CAS RN

73768-43-1

Product Name

2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one

Molecular Formula

C9H6N4O3S

Molecular Weight

250.24 g/mol

IUPAC Name

2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H6N4O3S/c14-7-3-5-11-9(12-7)17-8-6(13(15)16)2-1-4-10-8/h1-5H,(H,11,12,14)

InChI Key

MFMGOTGYGAUBDA-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)SC2=NC=CC(=O)N2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(N=C1)SC2=NC=CC(=O)N2)[N+](=O)[O-]

Other CAS RN

73768-43-1

Origin of Product

United States

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